3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the oxadiazole moiety via cyclization of appropriate precursors.
- Functionalization of the phenyl rings with methyl and methylthio groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the oxadiazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological targets, making it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, quinazoline derivatives are often explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. This specific compound may be evaluated for similar properties.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other applications where their unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives with various substitutions on the aromatic rings and different heterocyclic moieties. Examples include:
- 4-anilinoquinazolines
- 2,4-diaminoquinazolines
- Quinazoline-2,4-diones with different substituents
Uniqueness
The uniqueness of 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C26H22N4O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-16-12-17(2)14-19(13-16)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-8-10-20(34-3)11-9-18/h4-14H,15H2,1-3H3 |
InChI Key |
ZIVRLHGQEXGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C |
Origin of Product |
United States |
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